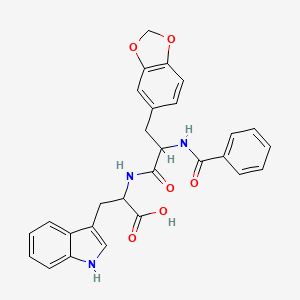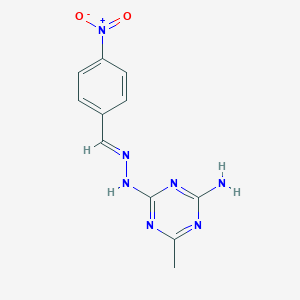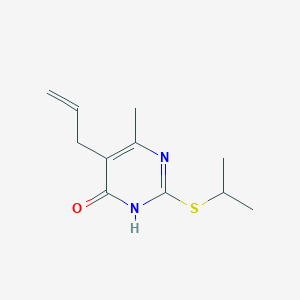![molecular formula C17H20N4O2S B6101711 6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B6101711.png)
6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is a pyrimidinol derivative that has shown promising results in various studies related to its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of 6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and physiological effects:
In addition to its anti-inflammatory properties, this compound has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have a positive effect on the immune system, enhancing the body's ability to fight infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol in lab experiments is its ability to inhibit COX, which makes it a useful tool for studying the role of prostaglandins in inflammation. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol. One area of interest is the development of new derivatives of this compound that may have improved therapeutic properties. Another area of research is the exploration of the potential use of this compound in the treatment of other inflammatory disorders, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol involves the reaction of 2-chloro-4-methylpyrimidine with 2-(4-phenylpiperazin-1-yl)acetic acid in the presence of thionyl chloride. This reaction yields the intermediate compound 2-{[2-chloro-4-methylpyrimidin-5-yl]sulfanyl}-2-oxoethyl 4-phenylpiperazine-1-carboxylate, which is then treated with sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and fever.
Propriétés
IUPAC Name |
4-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13-11-15(22)19-17(18-13)24-12-16(23)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLQQEVCWGBPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6101630.png)

![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6101641.png)

![N-(2-ethyl-6-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6101666.png)
![2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6101667.png)
![1-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6101668.png)
![ethyl [1-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6101675.png)
![2-(4-{[(3-methoxypropyl)(methyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6101682.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}methanamine](/img/structure/B6101695.png)

![methyl 5-{1-[(2-hydroxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6101723.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-piperidinamine](/img/structure/B6101725.png)
